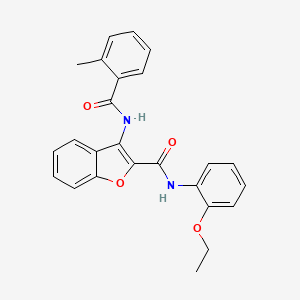

N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

CAS No.: 888444-67-5

Cat. No.: VC7016291

Molecular Formula: C25H22N2O4

Molecular Weight: 414.461

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888444-67-5 |

|---|---|

| Molecular Formula | C25H22N2O4 |

| Molecular Weight | 414.461 |

| IUPAC Name | N-(2-ethoxyphenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C25H22N2O4/c1-3-30-21-15-9-7-13-19(21)26-25(29)23-22(18-12-6-8-14-20(18)31-23)27-24(28)17-11-5-4-10-16(17)2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) |

| Standard InChI Key | JNFADGICYXUDKN-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C |

Introduction

N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran derivative class. This compound is of interest in medicinal chemistry due to its potential biological activities and structural uniqueness. The following sections will delve into its chemical properties, synthesis methods, and potential applications.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions:

-

Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

-

Introduction of Ethoxyphenyl Group: This step might involve etherification reactions using ethoxyphenyl halides.

-

Amidation Reaction: The final step could involve the formation of the amide bond between the benzofuran carboxylic acid and 2-methylbenzamido group using coupling reagents like EDCI or DCC.

Biological Activities

Benzofuran derivatives are known for their diverse biological activities, including:

-

Anticancer Properties: Some benzofurans have shown promise in inhibiting pathways associated with cancer progression.

-

Antimicrobial Activity: Certain substitutions on the benzofuran scaffold enhance antibacterial and antifungal activities.

-

Enzyme Inhibition: These compounds can exhibit inhibitory effects on various enzymes, which could be beneficial in therapeutic applications.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide | C25H22N2O4 | 414 g/mol | 888444-67-5 |

| N-(2-ethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide | C24H19FN2O4 | 418.4 g/mol | 888446-39-7 |

| N-(2-methoxyphenyl)-3-(3-chlorobenzamido)benzofuran-2-carboxamide | C24H18ClN2O4 | 434.8 g/mol | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume